6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid
Overview
Description
6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including enzymes, receptors, and proteins .
Mode of Action
The mode of action of this compound involves the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction with its targets results in the protection of amines, allowing for selective reactions to occur .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a protecting group. The Boc group protects amines during organic synthesis, allowing for selective reactions to occur . This can affect various biochemical pathways, particularly those involving amines.
Pharmacokinetics
The boc group’s role as a protecting group suggests that it may influence the compound’s bioavailability by protecting amines from premature reactions .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for selective reactions to occur, which can be crucial in the synthesis of complex organic compounds . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base such as sodium hydroxide . Additionally, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other chemical reagents.
Preparation Methods
The synthesis of 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid involves several steps. One common method includes the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The reaction conditions typically involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols using sodium borohydride.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trifluoroacetic acid. The major products formed from these reactions are typically the deprotected amine or the corresponding alcohol.
Scientific Research Applications
6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other Boc-protected indole derivatives, such as N-Boc-indole-2-boronic acid . These compounds share the common feature of having a Boc group protecting an amine, but they differ in their specific structures and applications. For example, N-Boc-indole-2-boronic acid is used in Suzuki-Miyaura cross-coupling reactions, while 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is more commonly used in the synthesis of complex indole derivatives .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYGXQLRFJTBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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